molecular formula C22H26O4 B1681632 Seratrodast CAS No. 112665-43-7

Seratrodast

Cat. No. B1681632
M. Wt: 354.4 g/mol
InChI Key: ZBVKEHDGYSLCCC-UHFFFAOYSA-N
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Description

Seratrodast is a thromboxane receptor antagonist primarily used in the treatment of asthma . It is a small molecule with the chemical formula C22H26O4 .


Synthesis Analysis

A study mentioned the coupling of seratrodast with several different types of NO donors, including oxatriazoles, N-hydroxyguanidines, and furoxans .


Molecular Structure Analysis

Seratrodast has a molecular weight of 354.44 g/mol and its molecular formula is C22H26O4 .


Chemical Reactions Analysis

A kinetic and thermodynamic study of seratrodast polymorphic transition by isothermal microcalorimetry has been reported .


Physical And Chemical Properties Analysis

Seratrodast has a molecular weight of 354.44 g/mol and its molecular formula is C22H26O4 .

Scientific Research Applications

1. Asthma Control and Mucociliary Clearance

Seratrodast, a thromboxane A2 receptor antagonist, has been studied for its effects on asthma control and airway secretions. A study by Tamaoki et al. (2000) in "Chest" found that seratrodast can improve mucociliary clearance by decreasing the viscosity of airway secretions, even though it has minimal effects on pulmonary function. This was observed in a multicenter, double-blind, randomized, placebo-controlled study involving patients with mild to moderate asthma (Tamaoki et al., 2000).

2. Inhibition of Airway Contraction

Research by Wu Gan-tong (2004) indicated that seratrodast significantly inhibits the contraction of tracheal strips and lung parenchyma strips induced by asthmagenic mediators in guinea pigs, suggesting its potential as an effective bronchodilator (Wu Gan-tong, 2004).

3. Anti-Inflammatory Effects in Asthma

A study by Fukuoka et al. (2003) in the "Journal of Asthma" showed that seratrodast can improve clinical symptoms and airway hyperresponsiveness by reducing airway inflammation, particularly in asthmatic patients. This suggests seratrodast's utility as an anti-inflammatory agent when added to inhaled corticosteroids for treating bronchial asthma (Fukuoka et al., 2003).

4. Modulation of Eosinophil Activation

Seratrodast also shows potential in modulating eosinophil activation. A study by Takafuji et al. (2001) in "International Archives of Allergy and Immunology" found that seratrodast significantly inhibits eosinophil cationic protein release and cytosolic calcium increase in human eosinophils induced by prostaglandin D2. This points to its efficacy in treating bronchial asthma (Takafuji et al., 2001).

5. Inhibiting Hypersecretion in COPD

A study by Wang Xun (2008) investigated seratrodast's effect on hypersecretion of airway mucus in rats with chronic obstructive pulmonary disease (COPD). The research indicated that seratrodast can suppress mucus hypersecretion in rat airways, making it a candidate for treating COPD-related symptoms (Wang Xun, 2008).

Safety And Hazards

Seratrodast is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Recent research has focused on the development of Seratrodast platinum (iv) hybrids, which have shown promise in inhibiting cancer-related thrombosis and metastasis phenotype in vitro and in vivo . Another study found that Seratrodast was better in the improvement of peak expiratory flow, reduction in expectoration, eosinophil cationic protein, and albumin levels as compared to montelukast .

properties

IUPAC Name

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021397
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seratrodast

CAS RN

112665-43-7
Record name Seratrodast
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Record name Seratrodast [USAN:INN]
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Record name Seratrodast
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Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Record name 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Synthesis routes and methods

Procedure details

7-(2-hydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid (5.0 g) was dissolved in a mixed solution of acetonitrile (25 ml), water (10 ml) and 25% aqueous ammonia (1 ml), to which 3% aqueous solution (280 ml) of potassium nitrosodisulfonate (Fremy's salt) was added. The mixture was stirred at a temperature of 2° to 4° C. for 2 hours. The reaction mixture was acidified with hydrochloric acid, followed by extraction with ethyl acetate. The ethyl acetate layer was washed with water twice. Ethyl acetate was distilled off under reduced pressure, and the residue was recrystalized from a mixed solution of acetonitrile and water (6:4) to give 7-(3,5,6-trimethyl-1,4-benzoquinone-2-yl)-7-phenylheptanoic acid (4.90 g, 94.1%) as yellow crystals.
Name
7-(2-hydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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